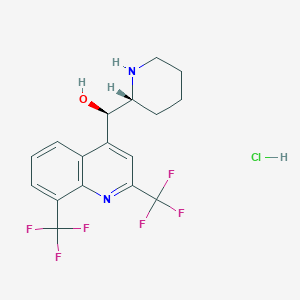

(R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinolinemethanol compounds has been explored in the context of antimalarial agents. One such compound, alpha-(2-piperidyl)-2-(1-adamantyl)-6,8-dichloro-4-quinolinemethanol hydrochloride, was synthesized and biologically tested along with its O-acetyl and N-acetyl derivatives. The synthesis process encountered challenges with direct hydrogenation of the alpha-pyridyl ketone, which yielded low results. However, a novel procedure was developed that allowed for the formation of piperidyl quinolinemethanols in satisfactory yields .

Molecular Structure Analysis

In a related study, the molecular structure of a synthesized compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, was confirmed through single crystal X-ray diffraction studies. The piperidine ring in this compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral. The structure is characterized by both inter and intramolecular hydrogen bonds, as well as C—Cl···π and π···π interactions. These findings are supported by density functional theory calculations, which optimize the structural coordinates and align with the experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include substitution reactions. For instance, the synthesis of the dichloro-benzenesulfonyl-piperidin-4-yl compound involved a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride. The reactivity and interaction of molecules in such reactions can be further understood through Hirshfeld surface analysis and three-dimensional energy framework analysis, which quantify the intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are multifaceted. The crystal structure of the dichloro-benzenesulfonyl-piperidin-4-yl compound is stabilized by various interactions and is stable in a temperature range of 20-170°C, as revealed by thermogravimetric analysis. The electronic properties, such as the HOMO-LUMO energy gap and other electronic parameters, were evaluated to understand the reactivity of the molecule. Additionally, molecular electrostatic potential maps were used to identify reactive sites on the molecular surface .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activities

Mefloquine derivatives, including compounds structurally similar to (R*,R*)-(2,8-Bis-trifluoromethyl-quinolin-4-yl)-piperidin-2-yl-methanol hydrochloride, exhibit significant anti-tubercular activities. These activities are demonstrated through their minimum inhibitory concentrations (MIC) against M. tuberculosis, offering a potential avenue for treating tuberculosis. The structural analysis of these derivatives, including crystal structure investigations, provides insights into their interaction mechanisms and efficacy against tuberculosis strains (Wardell, Souza, Wardell, & Lourenço, 2011).

Antimalarial Agents

Compounds based on the mefloquine structure, such as this compound, have been studied for their antimalarial properties. The synthesis of novel quinoline derivatives has shown promising anti-Plasmodium falciparum activity, suggesting their potential as antimalarial agents. The exploration of their structure-activity relationships further underscores their importance in developing new therapies for malaria, especially in the face of drug-resistant strains (da Silva et al., 2019).

Metal Ion Interactions

The interaction of mefloquine derivatives with metal ions has been an area of interest, providing a foundation for understanding the complex chemistry involving this compound. Studies on copper(II) coordination chemistry with quinaldinates and secondary amines reveal complex formation mechanisms, highlighting the derivative's potential in synthesizing metal complexes with specific properties (Modec, Podjed, & Lah, 2020).

Eigenschaften

IUPAC Name |

(R)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2R)-piperidin-2-yl]methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O.ClH/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11;/h3-5,8,12,15,24,26H,1-2,6-7H2;1H/t12-,15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESWYMRNZNDGBX-XRZFDKQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)[C@@H](C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459293 |

Source

|

| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58560-52-4 |

Source

|

| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl][(2R)-piperidin-2-yl]methanol hydrochloride (1:1) (incorrect configuration definition!) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)